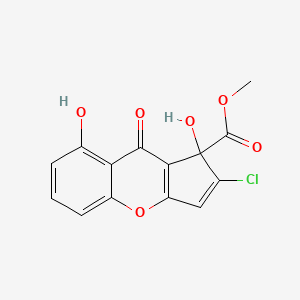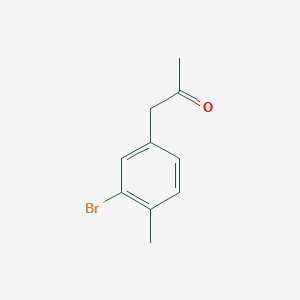
5-methyl-2-naphthalen-2-yl-1H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-naphthalen-2-yl-1H-pyrazol-3-one is an organic compound belonging to the pyrazoline family. This compound is characterized by a pyrazoline ring substituted with a methyl group at the third position, a naphthyl group at the first position, and a keto group at the fifth position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-naphthalen-2-yl-1H-pyrazol-3-one typically involves the reaction of 2-naphthylhydrazine with an appropriate α,β-unsaturated ketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the cyclization process to form the pyrazoline ring. The reaction conditions often include refluxing the reactants in an organic solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-2-naphthalen-2-yl-1H-pyrazol-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthyl ring or the pyrazoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazoline and naphthyl derivatives.
Aplicaciones Científicas De Investigación
5-methyl-2-naphthalen-2-yl-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-methyl-2-naphthalen-2-yl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenyl-5-oxo-2-pyrazoline-4-ide: Similar structure but with a phenyl group instead of a naphthyl group.
1-(2-Naphthyl)-3-methyl-5-pyrazolone: Similar structure but with a pyrazolone ring instead of a pyrazoline ring.
1-(2-Naphthyl)-3-methyl-5-oxo-2-pyrazoline: Similar structure but without the ide group.
Uniqueness
5-methyl-2-naphthalen-2-yl-1H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthyl group enhances its aromaticity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H12N2O |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
5-methyl-2-naphthalen-2-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H12N2O/c1-10-8-14(17)16(15-10)13-7-6-11-4-2-3-5-12(11)9-13/h2-9,15H,1H3 |
Clave InChI |
POGUIFZDWMEBPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(N1)C2=CC3=CC=CC=C3C=C2 |
Sinónimos |
1-(2-naphthyl)-3-methyl-5-pyrazolone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3R,9S,11R)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione](/img/structure/B1257861.png)
![(8R,9S,10R,11S,13S,14S,17S)-17-ethyl-17-hydroxy-11,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1257862.png)
![(5R)-3-(hydroxymethyl)-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1257863.png)









![9-(Dimethylamino)-1-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1257883.png)

